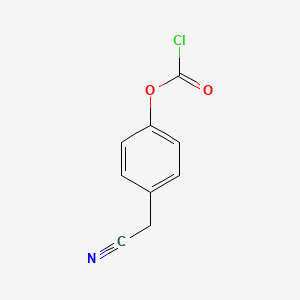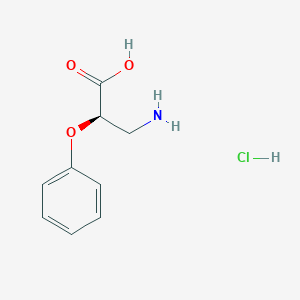
(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a phenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable chiral precursor, such as ®-2-phenoxypropanoic acid.
Amination: The precursor undergoes amination using reagents like ammonia or amines under controlled conditions to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amination: Utilizing large reactors to carry out the amination process efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Hydrochloride Salt Formation: Converting the purified compound to its hydrochloride salt using hydrochloric acid in a controlled environment.
Chemical Reactions Analysis
Types of Reactions: (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phenoxy group can be reduced under specific conditions to yield phenolic derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the amino acid.
Reduction Products: Phenolic derivatives.
Substitution Products: Alkylated or acylated amino acids.
Scientific Research Applications
(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(2R)-3-Amino-2-phenylpropanoic acid hydrochloride: Similar structure but with a phenyl group instead of a phenoxy group.
(2R)-3-Amino-2-methoxypropanoic acid hydrochloride: Contains a methoxy group instead of a phenoxy group.
Uniqueness: (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(2R)-3-amino-2-phenoxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |
InChI Key |
VZBNQIDGUHNFNG-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H](CN)C(=O)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


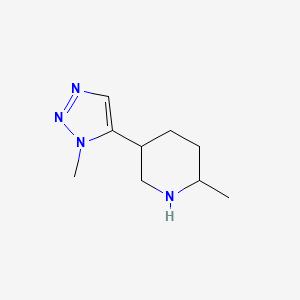
amine](/img/structure/B13256890.png)
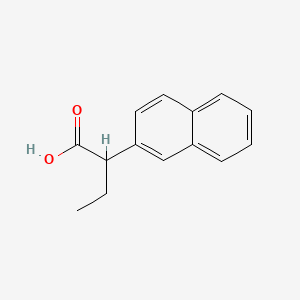


![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)
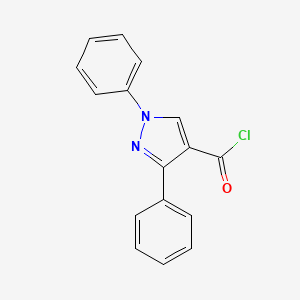
![1-[4-(Pentyloxy)phenyl]ethan-1-ol](/img/structure/B13256946.png)
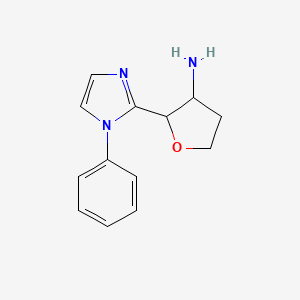
![N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13256950.png)
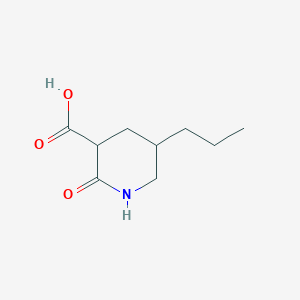
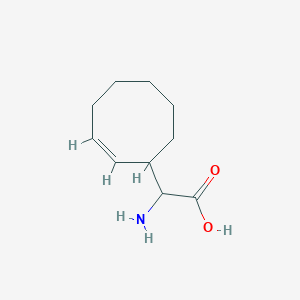
![2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B13256966.png)
